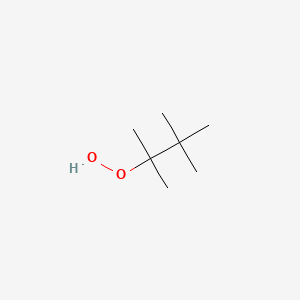
2,3,3-Trimethylbutane-2-peroxol
Cat. No. B8562002
Key on ui cas rn:
62696-04-2
M. Wt: 132.20 g/mol
InChI Key: NSQZOGMXDSPYGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05783647
Procedure details


A 300-ml four-necked flask equipped with a stirrer, thermometer and dropping funnel was charged with 73.7 g of a 50% hydrogen peroxide aqueous solution. Stirring was started, the flask was kept at a temperature below 20° C. by water cooling, and 51.7 g of 98% conc. sulfuric acid was added dropwise to form a mixed acid. While the flask was cooled at a temperature of 0° to 5° C. with an ice bath, with stirring, 40 ml of a dichloromethane solution containing 42.9 g of 1,1,2,2-tetramethylpropyl alcohol which was previously synthesized according to Journal of the American Chemical Society/89:7/Mar. 29, 1967, was slowly added dropwise. At the end of addition, stirring was continued for a further 2 hours. The reaction solution was washed with pure water until the organic layer became neutral. The organic layer was dried over anhydrous sodium sulfate and distilled of the solvent, yielding 47.4 g of 1,1,2,2-tetramethylpropylhydroperoxide having structural formula (2).





Yield
91.7%
Identifiers


|
REACTION_CXSMILES
|
[OH:1]O.O.S(=O)(=O)(O)O.[CH3:9][C:10]([OH:16])([CH3:15])[C:11]([CH3:14])([CH3:13])[CH3:12]>ClCCl>[CH3:9][C:10]([O:16][OH:1])([CH3:15])[C:11]([CH3:14])([CH3:13])[CH3:12]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OO
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
51.7 g
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
Step Three
|
Name
|
|
|
Quantity
|
42.9 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C(C)(C)C)(C)O
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
Stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A 300-ml four-necked flask equipped with a stirrer
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added dropwise
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to form a mixed acid
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
While the flask was cooled at a temperature of 0° to 5° C. with an ice bath
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
with stirring
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was previously synthesized
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
29, 1967, was slowly added dropwise
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
At the end of addition
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirring
|
WASH
|
Type
|
WASH
|
|
Details
|
The reaction solution was washed with pure water until the organic layer
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried over anhydrous sodium sulfate
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
distilled of the solvent
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(C(C)(C)C)(C)OO
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 47.4 g | |
| YIELD: PERCENTYIELD | 91.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
